Oxiglutatione

Catalog No.
S548763
CAS No.
27025-41-8
M.F
C20H32N6O12S2
M. Wt
612.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxiglutatione

CAS Number

27025-41-8

Product Name

Oxiglutatione

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C20H32N6O12S2

Molecular Weight

612.6 g/mol

InChI

InChI=1S/C20H32N6O12S2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)/t9-,10-,11-,12-/m0/s1

InChI Key

YPZRWBKMTBYPTK-BJDJZHNGSA-N

SMILES

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)[O-])[NH3+])C(=O)NCC(=O)O)C(C(=O)[O-])[NH3+]

Solubility

Soluble in water.

Synonyms

Disulfide, Glutathione, Glutathione Disulfide, Glutathione Disulfide, Ion(1-), Glutathione, Oxidized, GSSG, Oxidized Glutathione

Canonical SMILES

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

Description

The exact mass of the compound Oxiglutatione is 612.15196 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Glutathione. It belongs to the ontological category of glutathione derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Potential Role in Plant Abiotic Stress Response:

Limited scientific research suggests Oxiglutatione, also referred to as oxidized glutathione, might play a role in plant responses to abiotic stress. Abiotic stress refers to environmental challenges that don't involve living organisms, such as drought, salinity, or extreme temperatures. One study analyzed the effects of atrazine, a herbicide, on corn seedlings. The researchers found that Oxiglutatione levels increased in seedlings exposed to atrazine stress compared to the control group []. This suggests Oxiglutatione might be involved in the plant's defense mechanisms against environmental stressors. However, more research is needed to understand the specific function of Oxiglutatione in this context.

Oxiglutatione is chemically represented as C20H32N6O12S2 and is characterized by the presence of two cysteine residues linked by a disulfide bond. This compound plays a crucial role in cellular redox states and acts as an important antioxidant in biological systems. It exists in equilibrium with its reduced form, glutathione, which is vital for maintaining cellular health and mitigating oxidative stress .

  • Maintaining Redox Balance: The primary function of oxiglutatione lies in its role as a redox buffer. It readily accepts electrons from free radicals, getting reduced to GSH in the process. This cycle helps maintain the cellular redox state, preventing oxidative damage [].
  • Generally Safe: Oxiglutatione is generally considered safe, especially at physiological concentrations. However, high doses might disrupt the cellular redox balance, requiring further research on safety profiles [].

Current Research

  • Clinical Trials: Ongoing clinical trials are investigating the potential of oxiglutatione for treating optic disc edema and endothelial dysfunction. These studies will provide valuable insights into its therapeutic applications.
, primarily involving redox processes. One key reaction is its reduction back to glutathione by the enzyme glutathione reductase, utilizing reducing equivalents from nicotinamide adenine dinucleotide phosphate (NADPH):

NADPH+GSSG+H2O2GSH+NADP++OH\text{NADPH}+\text{GSSG}+\text{H}_2\text{O}\rightarrow 2\text{GSH}+\text{NADP}^++\text{OH}^-

Additionally, oxiglutatione can react with reactive oxygen species (ROS) and free radicals, contributing to detoxification processes within cells .

Oxiglutatione serves several biological functions. It acts as an antioxidant by neutralizing free radicals and ROS, thereby protecting cells from oxidative damage. The balance between reduced glutathione and oxiglutatione (GSH:GSSG ratio) is an important biomarker for oxidative stress; a higher ratio indicates lower oxidative stress levels . Furthermore, oxiglutatione is involved in cellular signaling pathways and may modulate the activity of various enzymes through redox regulation.

The synthesis of oxiglutatione occurs naturally in the body through the oxidation of reduced glutathione. This process can be catalyzed by various enzymes such as glutathione peroxidases during the detoxification of peroxides:

2GSH+ROOHGSSG+ROH+H2O2\text{GSH}+\text{ROOH}\rightarrow \text{GSSG}+\text{ROH}+\text{H}_2\text{O}

In laboratory settings, oxiglutatione can be synthesized through chemical oxidation of glutathione using oxidizing agents like hydrogen peroxide or through enzymatic methods involving specific oxidases .

Oxiglutatione has numerous applications in medicine and research:

  • Antioxidant Therapy: It is used to combat oxidative stress-related diseases.
  • Pharmaceuticals: Oxiglutatione is included in formulations for detoxification and skin lightening.
  • Research: It serves as a model compound in studies related to redox biology and cellular signaling.

Studies have shown that oxiglutatione interacts with various biological molecules. It can form mixed disulfides with proteins (protein S-glutathionylation), influencing protein function and stability. Additionally, it plays a role in modulating the activity of ion channels and receptors in neurons, affecting neurotransmission .

Several compounds share similarities with oxiglutatione due to their roles in redox biology or antioxidant activity. Here are some notable comparisons:

CompoundChemical FormulaKey Characteristics
GlutathioneC10H17N3O6SReduced form; primary intracellular antioxidant
CysteineC3H7NO2SPrecursor to glutathione; involved in protein synthesis
N-acetylcysteineC5H9NO3SA derivative of cysteine; used as a mucolytic agent

Uniqueness of Oxiglutatione: Unlike its reduced counterpart (glutathione), oxiglutatione serves as an indicator of oxidative stress levels within cells. Its ability to participate in redox reactions makes it essential for maintaining cellular homeostasis under stress conditions .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Solid

XLogP3

-9.1

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

10

Exact Mass

612.15196282 g/mol

Monoisotopic Mass

612.15196282 g/mol

Heavy Atom Count

40

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ULW86O013H

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 7 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Oxiglutatione is the oxidized disulfide form of glutathione (GSH) with potential protective activity. Glutathione disulfide (GSSG) is reduced by glutathione reductase to GSH. GSSG and GSH together play important roles in numerous redox reactions, such as those involved in the detoxification of harmful substances and free radicals, and in reactions preventing oxidative damage in erythrocytes. Upon ocular administration in irrigation solution, glutathione disulfide may exert a beneficial effect on the intracellular redox state of glutathione, thereby protecting the integrity and barrier function of the corneal endothelial cells.

Pictograms

Irritant

Irritant

Other CAS

27025-41-8

Wikipedia

Glutathione_disulfide

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Gumireddy K, Li A, Cao L, Yan J, Liu L, Xu X, Pazoles C, Huang Q. NOV-002, A Glutathione Disulfide Mimetic, Suppresses Tumor Cell Invasion and Metastasis. J Carcinog Mutagen. 2013 Apr 30;2013. pii: S7-002. PubMed PMID: 24377058; PubMed Central PMCID: PMC3872994.
2: Grek CL, Townsend DM, Uys JD, Manevich Y, Coker WJ 3rd, Pazoles CJ, Tew KD. S-glutathionylated serine proteinase inhibitors as plasma biomarkers in assessing response to redox-modulating drugs. Cancer Res. 2012 May 1;72(9):2383-93. doi: 10.1158/0008-5472.CAN-11-4088. Epub 2012 Mar 8. PubMed PMID: 22406622.
3: Diaz-Montero CM, Wang Y, Shao L, Feng W, Zidan AA, Pazoles CJ, Montero AJ, Zhou D. The glutathione disulfide mimetic NOV-002 inhibits cyclophosphamide-induced hematopoietic and immune suppression by reducing oxidative stress. Free Radic Biol Med. 2012 May 1;52(9):1560-8. doi: 10.1016/j.freeradbiomed.2012.02.007. Epub 2012 Feb 15. PubMed PMID: 22343421; PubMed Central PMCID: PMC3341494.
4: Montero AJ, Diaz-Montero CM, Deutsch YE, Hurley J, Koniaris LG, Rumboldt T, Yasir S, Jorda M, Garret-Mayer E, Avisar E, Slingerland J, Silva O, Welsh C, Schuhwerk K, Seo P, Pegram MD, Glück S. Phase 2 study of neoadjuvant treatment with NOV-002 in combination with doxorubicin and cyclophosphamide followed by docetaxel in patients with HER-2 negative clinical stage II-IIIc breast cancer. Breast Cancer Res Treat. 2012 Feb;132(1):215-23. doi: 10.1007/s10549-011-1889-0. Epub 2011 Dec 3. PubMed PMID: 22138748; PubMed Central PMCID: PMC3697917.
5: Montero AJ, Jassem J. Cellular redox pathways as a therapeutic target in the treatment of cancer. Drugs. 2011 Jul 30;71(11):1385-96. doi: 10.2165/11592590-000000000-00000. Review. PubMed PMID: 21812504.
6: Sönmez MF, Savranlar Y. Letter to the editor regarding the article by Jenderny et al. Biomed Pharmacother. 2011 Aug;65(5):385. doi: 10.1016/j.biopha.2011.04.002. Epub 2011 Jun 28. PubMed PMID: 21782378.
7: Uys JD, Manevich Y, Devane LC, He L, Garret TE, Pazoles CJ, Tew KD, Townsend DM. Preclinical pharmacokinetic analysis of NOV-002, a glutathione disulfide mimetic. Biomed Pharmacother. 2010 Sep;64(7):493-8. doi: 10.1016/j.biopha.2010.01.003. Epub 2010 Feb 24. PubMed PMID: 20359856; PubMed Central PMCID: PMC2921589.
8: Jenderny S, Lin H, Garrett T, Tew KD, Townsend DM. Protective effects of a glutathione disulfide mimetic (NOV-002) against cisplatin induced kidney toxicity. Biomed Pharmacother. 2010 Jan;64(1):73-6. doi: 10.1016/j.biopha.2009.09.009. Epub 2009 Oct 17. PubMed PMID: 19896793; PubMed Central PMCID: PMC3388846.
9: Townsend DM, Tew KD. Pharmacology of a mimetic of glutathione disulfide, NOV-002. Biomed Pharmacother. 2009 Feb;63(2):75-8. doi: 10.1016/j.biopha.2008.08.019. Epub 2008 Sep 17. PubMed PMID: 18851905; PubMed Central PMCID: PMC2657662.
10: Townsend DM, Pazoles CJ, Tew KD. NOV-002, a mimetic of glutathione disulfide. Expert Opin Investig Drugs. 2008 Jul;17(7):1075-83. doi: 10.1517/13543784.17.7.1075 . PubMed PMID: 18549343.
11: Townsend DM, He L, Hutchens S, Garrett TE, Pazoles CJ, Tew KD. NOV-002, a glutathione disulfide mimetic, as a modulator of cellular redox balance. Cancer Res. 2008 Apr 15;68(8):2870-7. doi: 10.1158/0008-5472.CAN-07-5957. PubMed PMID: 18413755; PubMed Central PMCID: PMC3397193.
12: Townsend DM, Findlay VL, Tew KD. Glutathione S-transferases as regulators of kinase pathways and anticancer drug targets. Methods Enzymol. 2005;401:287-307. Review. PubMed PMID: 16399394.

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